- Treatment of metabolic disorders in equine animals, United States, , ,

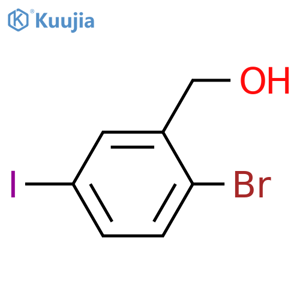

Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure

Product Name:(2-Bromo-5-iodophenyl)methanol

CAS No:946525-30-0

Molecular Formula:C7H6BrIO

Molecular Weight:312.930413722992

MDL:MFCD11044842

CID:1065690

PubChem ID:53424372

(2-Bromo-5-iodophenyl)methanol Properties

Names and Identifiers

-

- 2-BROMO-5-IODOBENZYLALCOHOL

- (2-Bromo-5-iodophenyl)methanol

- 2-bromo-5-iodoBenzenemethanol

- 2-BROMO-5-IODOBENZYL ALCOHOL

- 2-bromo-5-iodobenzylalcohol

- WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Benzenemethanol, 2-bromo-5-iodo-

- (2-Bromo-5-iodo-phenyl)-methanol

- CL9121

- AS05950

- CM13297

- 4-Bromo-3-hydroxymethyl-1-iodo-benzene

- AK158350

- ST24033832

- Z1150

- 2-Bromo-5-iodobenzenemethanol (ACI)

- SCHEMBL1713834

- WMB52530

- SY110675

- DTXSID20698488

- AKOS024258482

- DS-9342

- MFCD11044842

- Z1269159494

- EN300-2950157

- CS-0031364

- DA-26783

- 946525-30-0

- AS-813/43501691

- AC-30706

- 2-Bromo-5-iodobenzyl alcohol, 97%

-

- MDL: MFCD11044842

- InChIKey: WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

- SMILES: BrC1C(CO)=CC(I)=CC=1

Computed Properties

- Exact Mass: 311.86467g/mol

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 1

- Monoisotopic Mass: 311.86467g/mol

- Heavy Atom Count: 10

- Complexity: 110

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 2.4

- Topological Polar Surface Area: 20.2

Experimental Properties

- Melting Point: 112-116 °C

- Solubility: Slightly soluble (1.6 g/l) (25 º C),

- Density: 2.211±0.06 g/cm3 (20 ºC 760 Torr),

(2-Bromo-5-iodophenyl)methanol Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00H66P-1g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 1g |

$6.00 | 2025-03-14 | |

| A2B Chem LLC | AI00369-1g |

2-Bromo-5-iodobenzyl alcohol |

946525-30-0 | 98% | 1g |

$6.00 | 2024-07-18 | |

| Aaron | AR00H6F1-1g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 1g |

$4.00 | 2025-01-24 | |

| abcr | AB440740-5 g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 5g |

€98.70 | 2023-04-22 | ||

| Alichem | A014001070-250mg |

2-Bromo-5-iodobenzyl alcohol |

946525-30-0 | 97% | 250mg |

$499.20 | 2023-08-31 | |

| Ambeed | A200673-1g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 1g |

$7.0 | ||

| Apollo Scientific | OR61452-5g |

2-Bromo-5-iodobenzyl alcohol |

946525-30-0 | 5g |

£15.00 | 2025-02-20 | ||

| Chemenu | CM102432-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 95+% | 25g |

$156 | ||

| Enamine | EN300-2950157-0.05g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| eNovation Chemicals LLC | D621261-5G |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 97% | 5G |

$120 | 2022-09-06 |

(2-Bromo-5-iodophenyl)methanol Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Reference

- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

Reference

- Treatment of metabolic disorders in feline animals, United States, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Reference

- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Reference

- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Reference

- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C

Reference

- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Reference

- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

Reference

- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Reference

- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt

Reference

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions

Reference

- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,

(2-Bromo-5-iodophenyl)methanol Raw materials

- 2-Bromo-5-iodobenzaldehyde

- 2-Bromo-5-iodobenzoyl chloride

- 2-Bromo-5-iodobenzoic acid

- 1-bromo-2-(bromomethyl)-4-iodobenzene

(2-Bromo-5-iodophenyl)methanol Preparation Products

(2-Bromo-5-iodophenyl)methanol Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:946525-30-0)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:946525-30-0)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

(2-Bromo-5-iodophenyl)methanol Related Literature

-

1. Back cover

-

Marinela M. Dîrtu,N. N. Adarsh,Anil D. Naik,Koen Robeyns,Yann Garcia New J. Chem., 2016,40, 9025-9029

-

Francesco Greco Soft Matter, 2015,11, 6045-6054

-

Yuanyuan Zhu,Boyu Li,Cui Wang,Zhenghao Dong,Xiaoling Zhong,Kairong Wang,Wenjin Yan Org. Biomol. Chem., 2017,15, 4544-4547

-

Baiyuan Yang,Tina Zöllner,Peter Gebhardt,Ute Möllmann,Marvin J. Miller Org. Biomol. Chem., 2010,8, 691-697

-

Kirsten D. Huinink,Bert Lambooij,Karola Jansen-van Zelm,Thomas I. F. H. Cremers,Wim van Oeveren,Petra L. Bakker,Kor Venema,Ben H. C. Westerink,Jakob Korf Analyst, 2010,135, 390-396

-

Seyed-Fakhreddin Torabi Faraday Discuss., 2011,149, 125-135

-

Lucia Wittner,Zita Hegedűs,Ivan Ranđelović,József Tóvári,Tímea Szabó,Bence Szilágyi,Mátyás Milen RSC Adv., 2021,11, 12802-12807

-

Hui Zhao Food Funct., 2022,13, 7000-7019

-

Rakesh C. Puthenkalathil,Mihajlo Etinski,Bernd Ensing Phys. Chem. Chem. Phys., 2020,22, 10447-10454

946525-30-0 ((2-Bromo-5-iodophenyl)methanol) Related Products

- 3896-29-5(2',6'-Difluoroacetanilide)

- 109-19-3(Butyl 3-methylbutanoate)

- 3796-24-5(4-(Trifluoromethyl)pyridine)

- 3176-79-2(Solvent Red 25 (Technical Grade))

- 3883-57-6(2-Methyl-3-oxocyclopent-1-en-1-yl acetate)

- 485-63-2(3',4',7-Trihydroxyisoflavone)

- 3484-10-4(2-Methyl-4-nitroindole)

- 2610-11-9(Chlorantine Fast Red 5B)

- 104-87-0(4-Methylbenzaldehyde)

- 101-41-7(Methyl phenylacetate)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

Purity:99%

Quantity:500g

Price($):364.0